Phospholine
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Overview
Description
Phospholine is a five-membered heterocyclic compound containing a phosphorus atom. It is a valuable target in synthetic organophosphorus chemistry due to its unique structural and chemical properties. This compound derivatives are widely used as ligands in transition metal-catalyzed reactions and as organocatalysts in various organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phospholine can be synthesized through several methods. One common approach involves the isomerization of 3-phospholene oxides to 2-phospholene oxides. This can be achieved by heating 3-phospholene oxides in methanesulfonic acid or via the formation of cyclic chlorophosphonium salts . Another method involves the double bond rearrangement of 3-phospholene oxides under thermal conditions or in the presence of a base .
Industrial Production Methods
Industrial production of phospholene typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Phospholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is highly susceptible to deoxygenation due to the ring strain in its structure .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of phospholene can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include phospholene oxides, phospholene sulfides, and various substituted phospholene derivatives .
Scientific Research Applications
Phospholine and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phospholene involves its interaction with molecular targets through its phosphorus atom. In catalytic processes, phospholene acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
Phospholine is unique among phosphorus-containing heterocycles due to its five-membered ring structure. Similar compounds include:
Phospholane: A saturated five-membered ring containing a phosphorus atom.
Phosphorine: An aromatic six-membered ring with a phosphorus atom.
Phosphinine: Another aromatic six-membered ring with a phosphorus atom.
This compound’s distinct reactivity and structural properties make it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C4H7P |
---|---|
Molecular Weight |
86.07 g/mol |
IUPAC Name |
3,4-dihydro-2H-phosphole |
InChI |
InChI=1S/C4H7P/c1-2-4-5-3-1/h3H,1-2,4H2 |
InChI Key |
JHYNEQNPKGIOQF-UHFFFAOYSA-N |
SMILES |
C1CC=PC1 |
Canonical SMILES |
C1CC=PC1 |
Synonyms |
phospholine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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